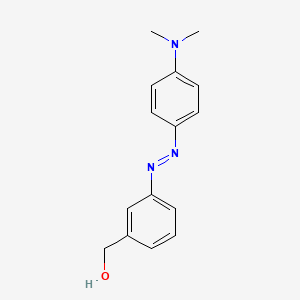

3'-Hydroxymethyl-4-(dimethylamino)azobenzene

Descripción general

Descripción

3’-Hydroxymethyl-4-(dimethylamino)azobenzene is a bioactive chemical compound with the molecular formula C15H17N3O and a molecular weight of 255.32 g/mol . It is known for its vibrant color and is often used in various scientific research applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Hydroxymethyl-4-(dimethylamino)azobenzene typically involves the diazotization of 4-(dimethylamino)aniline followed by coupling with 3-hydroxybenzaldehyde. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the diazonium salt .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle larger quantities of chemicals. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems .

Análisis De Reacciones Químicas

Types of Reactions

3’-Hydroxymethyl-4-(dimethylamino)azobenzene undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinone derivatives.

Reduction: Reduction reactions typically convert the azo group to amines.

Substitution: The hydroxyl and amino groups can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.

Substitution: Conditions vary depending on the substituent, but common reagents include alkyl halides and acyl chlorides.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Carcinogenic Studies

3'-Hydroxymethyl-4-(dimethylamino)azobenzene is recognized as a potent hepatocarcinogen. Research has focused on synthesizing related azo dyes to investigate their mutagenic and carcinogenic properties. A study synthesized twenty derivatives of this compound to evaluate their effects, revealing significant insights into the structure-activity relationship of azo compounds and their potential health risks .

Metabolism Investigation

Deuterated versions of 3'-CH₂OH-DAB have been synthesized for metabolic studies using ion cluster techniques. This approach helps elucidate the metabolic pathways and potential toxicological effects of the compound in biological systems .

Materials Science

Photoresponsive Materials

Azobenzene derivatives, including 3'-CH₂OH-DAB, are utilized in the development of photoresponsive materials. These materials can undergo reversible transformations when exposed to light, making them suitable for applications such as optical storage and photomechanical actuators. The incorporation of azobenzene moieties into polymers enhances their functionality, allowing for applications in controlled drug delivery systems and smart coatings .

Nanocarrier Systems

Research has explored the use of azobenzene-based compounds as nanocarriers for organic molecules. The ability to release encapsulated drugs upon light stimulation offers promising avenues for targeted therapy in cancer treatment .

Environmental Applications

Dye Pollution Studies

Due to its properties as a dye, this compound is also studied in the context of environmental pollution. Its persistence and potential toxicity in aquatic environments raise concerns about its impact on ecosystems. Studies have shown that azo dyes can undergo reductive cleavage under anaerobic conditions, leading to the formation of potentially harmful amines .

Case Study 1: Synthesis and Evaluation of Derivatives

A comprehensive study synthesized various derivatives of 3'-CH₂OH-DAB to assess their mutagenic effects. The findings indicated that structural modifications significantly influenced the carcinogenicity of these compounds, providing critical data for future drug design .

Case Study 2: Photoresponsive Polymers Development

Researchers developed azobenzene-functionalized polymers that exhibited significant changes in physical properties upon light exposure. These materials demonstrated potential for use in smart drug delivery systems, where drug release can be controlled by external stimuli .

Mecanismo De Acción

The mechanism of action of 3’-Hydroxymethyl-4-(dimethylamino)azobenzene involves its interaction with biological molecules. The compound can bind to proteins and nucleic acids, affecting their function. The azo group can undergo reduction in biological systems, leading to the formation of active metabolites that interact with cellular targets .

Comparación Con Compuestos Similares

Similar Compounds

4-(Dimethylamino)azobenzene: Lacks the hydroxymethyl group, making it less hydrophilic.

3-Hydroxy-4-(dimethylamino)azobenzene: Similar structure but with different substitution patterns.

Methyl Red: Another azo dye with different substituents and applications.

Uniqueness

3’-Hydroxymethyl-4-(dimethylamino)azobenzene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyl and dimethylamino groups allows for diverse chemical reactions and interactions with biological molecules .

Actividad Biológica

3'-Hydroxymethyl-4-(dimethylamino)azobenzene is a synthetic organic compound classified as an azo dye. It has garnered attention due to its notable biological activities, particularly its potential carcinogenic properties and applications in various chemical processes. This article delves into the biological activity of this compound, highlighting key research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features an azo group (-N=N-) linking two aromatic rings, with a hydroxymethyl group at the 3' position and a dimethylamino group at the 4-position of one of the rings. These structural characteristics are critical in determining its biological activity.

| Property | Description |

|---|---|

| Chemical Formula | CHNO |

| Molecular Weight | 204.23 g/mol |

| CAS Number | 35282-69-0 |

| Classification | Azo dye |

Carcinogenic Potential

Research indicates that this compound is a potent hepatocarcinogen. Studies have demonstrated its ability to induce liver tumors in experimental models, which underscores its potential risks as a carcinogenic agent. The biological activity is primarily attributed to its capacity to form reactive metabolites that interact with cellular macromolecules, leading to DNA damage and tumorigenesis .

Antimicrobial Activity

In addition to its carcinogenic properties, this compound has been investigated for its antimicrobial activities. A study evaluated various azo compounds for their Minimum Inhibitory Concentration (MIC) against several bacterial strains. While specific data on this compound was not highlighted, related azo compounds exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria .

The mechanisms underlying the biological activities of this compound involve:

- Formation of Reactive Metabolites : The compound undergoes metabolic activation to generate electrophilic species that can interact with nucleophilic sites in DNA, proteins, and lipids.

- Cellular Interaction : The interaction with cellular macromolecules can lead to oxidative stress and subsequent cellular damage, contributing to its carcinogenic potential.

Case Studies and Research Findings

Several studies have explored the effects of this compound:

- Hepatocarcinogenic Studies : Experimental models have shown that administration of this compound resulted in a significant increase in liver tumor incidence, affirming its classification as a carcinogen .

- Comparative Analysis with Other Azo Compounds : In comparative studies, other azo compounds with similar structures were analyzed for their biological activities. For instance, compounds like 4-Dimethylaminoazobenzene were noted for their lower carcinogenicity, indicating that structural modifications significantly influence biological behavior .

Propiedades

IUPAC Name |

[3-[[4-(dimethylamino)phenyl]diazenyl]phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O/c1-18(2)15-8-6-13(7-9-15)16-17-14-5-3-4-12(10-14)11-19/h3-10,19H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWXQGEYDRNHPCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N=NC2=CC=CC(=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801210636 | |

| Record name | 3-[2-[4-(Dimethylamino)phenyl]diazenyl]benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801210636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35282-69-0 | |

| Record name | 3-[2-[4-(Dimethylamino)phenyl]diazenyl]benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35282-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-Hydroxymethyl-4-(dimethylamino)azobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035282690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[2-[4-(Dimethylamino)phenyl]diazenyl]benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801210636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.